molecular formula C13H17NO4 B274625 5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid

5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid

Katalognummer B274625
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: UMHKXNXRJLLNKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid, also known as MBAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the amino acid lysine and has been shown to exhibit various biological activities, including anti-inflammatory and anti-tumor effects.

Wirkmechanismus

The mechanism of action of 5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid is not fully understood. However, it is believed to exert its biological activities through the inhibition of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid in lab experiments is its potential therapeutic applications in the treatment of various inflammatory diseases and cancer. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments.

Zukünftige Richtungen

There are several future directions for the research on 5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid. One of the areas of research is the development of more efficient synthesis methods that can yield higher yields of this compound. Another area of research is the identification of the specific signaling pathways that are targeted by this compound. This can help in the development of more targeted therapeutic agents for the treatment of various diseases. Finally, the potential use of this compound as a drug delivery system for various therapeutic agents is also an area of research that requires further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological activities, including anti-inflammatory and anti-tumor effects. Its potential therapeutic applications in the treatment of various diseases make it a promising compound for further research.

Synthesemethoden

5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid can be synthesized through a multi-step process involving the reaction of lysine with various reagents. The first step involves the protection of the amino group of lysine with a suitable protecting group. This is followed by the reaction of the protected lysine with 3-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride. The final step involves the removal of the protecting group to yield this compound.

Wissenschaftliche Forschungsanwendungen

5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This makes it a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis.
Another area of research is its anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer.

Eigenschaften

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

5-[(3-methoxyphenyl)methylamino]-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO4/c1-18-11-5-2-4-10(8-11)9-14-12(15)6-3-7-13(16)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15)(H,16,17)

InChI-Schlüssel

UMHKXNXRJLLNKZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)CCCC(=O)O

Kanonische SMILES

COC1=CC=CC(=C1)CNC(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.